![molecular formula C6H12N2 B170100 2,6-Diazaspiro[3.4]octane CAS No. 136098-13-0](/img/structure/B170100.png)

2,6-Diazaspiro[3.4]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

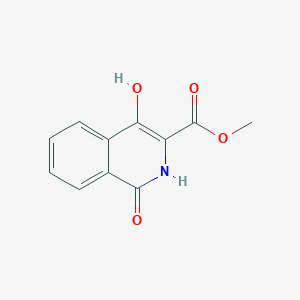

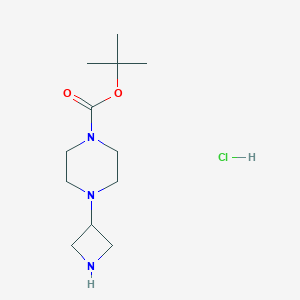

2,6-Diazaspiro[3.4]octane is a chemical compound with the molecular formula C6H12N2 . It has a molecular weight of 112.17 .

Synthesis Analysis

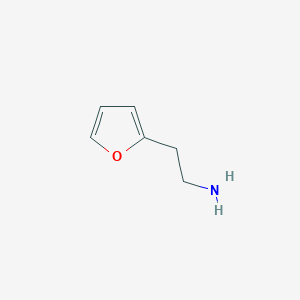

A small set of twelve compounds was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block where diverse variants of the molecular periphery were explored, including various azole substituents .Molecular Structure Analysis

The molecular structure of 2,6-Diazaspiro[3.4]octane consists of a spirocyclic ring system with two nitrogen atoms at positions 2 and 6 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diazaspiro[3.4]octane include a density of 1.1±0.1 g/cm3, a boiling point of 190.5±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .Scientific Research Applications

Antitubercular Agent Development

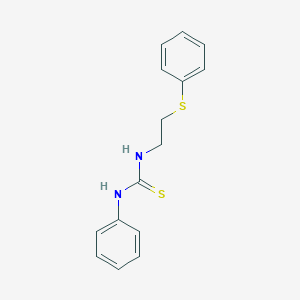

2,6-Diazaspiro[3.4]octane has been identified as a core structure in the development of potent antitubercular leads. A study explored various molecular peripheries around this core, resulting in a lead compound with a minimal inhibitory concentration of less than 0.4 mg/mL .

Medicinal Chemistry and Drug Discovery

This compound serves as a versatile building block in medicinal chemistry due to its unique molecular arrangement. It can interact with biological targets and modulate their functions, which is crucial for drug discovery .

Safety and Hazards

Mechanism of Action

Target of Action

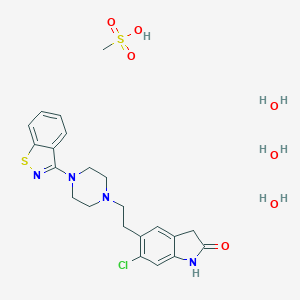

The primary target of 2,6-Diazaspiro[3.4]octane is Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with the bacterial enzyme machinery, which is crucial for the survival and proliferation of the bacterium .

Mode of Action

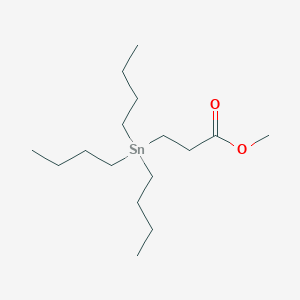

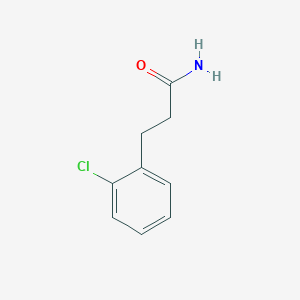

2,6-Diazaspiro[3.4]octane is a part of a chemotype of nitrofuran carboxamide . The nitrofuran moiety in the compound undergoes reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium . This interaction results in the inhibition of the bacterium’s growth and survival .

Biochemical Pathways

The biochemical pathway affected by 2,6-Diazaspiro[3.4]octane involves the reduction of the nitrofuran moiety by the bacterial enzyme machinery . The reactive intermediates generated from this reduction process interfere with essential biochemical processes within the bacterium, leading to its death .

Pharmacokinetics

The pharmacokinetics of 2,6-Diazaspiro[3The compound’s potent antitubercular activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2,6-Diazaspiro[3.4]octane’s action is the inhibition of Mycobacterium tuberculosis H37Rv growth. In vitro inhibitory activities of the compound have shown a minimal inhibitory concentration of 0.016 μg/mL, indicating its potent antitubercular activity .

properties

IUPAC Name |

2,7-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPIFHNJGOJJQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594997 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136098-13-0 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 2,6-Diazaspiro[3.4]octane a promising scaffold in medicinal chemistry?

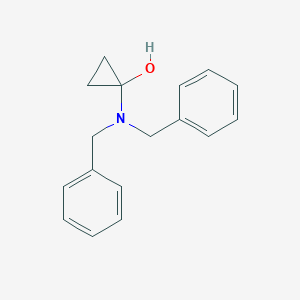

A: 2,6-Diazaspiro[3.4]octane and its derivatives have gained attention as valuable building blocks in medicinal chemistry. This is primarily due to their structural resemblance to other common modules found in drugs, such as piperazine and morpholine. Utilizing these spirocyclic amines as surrogates offers a way to explore new chemical spaces and potentially identify novel drug candidates [].

Q2: How readily available is 2,6-Diazaspiro[3.4]octane for research purposes?

A: Efficient synthetic methods have been developed for producing 2,6-Diazaspiro[3.4]octane derivatives in significant quantities. For example, a [3+2] cycloaddition approach has been successfully employed to synthesize multi-gram quantities of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane in relatively high yields []. This improved accessibility makes it a practical starting point for various research endeavors.

Q3: Has 2,6-Diazaspiro[3.4]octane shown potential in any specific therapeutic areas?

A: Research indicates promise for 2,6-Diazaspiro[3.4]octane derivatives in treating tuberculosis. A study exploring a small set of twelve nitrofuran carboxamide compounds, derived from a 2,6-diazaspiro[3.4]octane building block, revealed a particularly potent antitubercular lead. This lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv []. These findings highlight the potential of this scaffold for developing new antitubercular agents.

Q4: How does modifying the structure of 2,6-Diazaspiro[3.4]octane derivatives affect their activity?

A: Research indicates that even small changes to the periphery of the 2,6-Diazaspiro[3.4]octane core can significantly impact its biological activity. For instance, introducing various azole substituents to the nitrofuran carboxamide chemotype led to a range of inhibitory activities against Mycobacterium tuberculosis []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)